molecular formula C9H16N2S B14618302 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- CAS No. 59743-23-6

2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl-

Cat. No.: B14618302
CAS No.: 59743-23-6
M. Wt: 184.30 g/mol
InChI Key: XMIVUKIYJUWUOZ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- is a heterocyclic compound that features a pyridine ring with a thione group and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- typically involves the reaction of a pyridine derivative with a thione source under specific conditions. One common method involves the use of dimethylamine and a suitable pyridine precursor, followed by cyclization and thione formation. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

59743-23-6

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

4-(dimethylamino)-2,2-dimethyl-1,3-dihydropyridine-6-thione

InChI

InChI=1S/C9H16N2S/c1-9(2)6-7(11(3)4)5-8(12)10-9/h5H,6H2,1-4H3,(H,10,12)

InChI Key

XMIVUKIYJUWUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=S)N1)N(C)C)C

Origin of Product

United States

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